
Styraxlignolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styraxlignolide B, also known as this compound, is a useful research compound. Its molecular formula is C26H28O12 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What methodologies are recommended for the isolation and purification of Styraxlignolide B from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays or TLC analysis is critical. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential .
Q. How can researchers validate the structural identity of this compound using spectroscopic data?
- Answer : Confirmatory analysis requires a combination of 1D/2D NMR (e.g., 1H, 13C, HSQC, HMBC) to elucidate the lignan backbone and glycosidic linkages. High-resolution MS (HRMS) should match the molecular formula (e.g., C26H32O11) and isotopic patterns. Cross-referencing with published spectral data for related lignans (e.g., styraxlignolides D and E) is advised .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Answer : Begin with cytotoxicity assays (e.g., MTT assay on cancer cell lines) and anti-inflammatory models (e.g., LPS-induced NO production in macrophages). Use dose-response curves to determine IC50 values. Ensure replicates (n≥3) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Answer : Conduct meta-analyses of existing data to identify variables such as cell line specificity, solvent effects (e.g., DMSO concentration), or assay protocols. Reproduce experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels). Use statistical tools (ANOVA, Tukey’s HSD) to assess significance .
Q. What strategies resolve challenges in the total synthesis of this compound?
- Answer : Retrosynthetic analysis should prioritize stereoselective formation of the dibenzylbutyrolactone core. Enzymatic glycosylation may improve regioselectivity for sugar moiety attachment. Optimize protecting group strategies (e.g., acetyl vs. benzyl) to minimize side reactions .
Q. How can researchers investigate the mechanism of action of this compound at the molecular level?
- Answer : Employ transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell models. Molecular docking studies can predict interactions with proteins (e.g., NF-κB, COX-2) .
Q. What experimental designs mitigate variability in pharmacokinetic studies of this compound?
- Answer : Use stable isotope-labeled analogs (e.g., 13C-Styraxlignolide B) for LC-MS quantification in plasma/tissue. Conduct crossover studies in animal models to control inter-individual variability. Include pharmacokinetic parameters (AUC, t1/2) in triplicate .
Q. Methodological Considerations
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
- Answer : Start with in silico predictions (e.g., ProTox-II) to estimate safe ranges. In vivo studies should follow OECD guidelines, using logarithmic dose increments (e.g., 1, 10, 100 mg/kg) and monitoring organ histopathology. Apply Hill slope models to define therapeutic windows .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- Answer : Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) offers high sensitivity and specificity. Use internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods per ICH guidelines for linearity, LOD, and LOQ .
Q. How can researchers ensure reproducibility in stereochemical assignments for this compound derivatives?
- Answer : Combine electronic circular dichroism (ECD) with X-ray crystallography for absolute configuration determination. Compare experimental ECD spectra with TDDFT-calculated data. Publish crystallographic data (CCDC deposition) for peer validation .
Q. Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?
- Answer : Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Isobolograms and Bliss independence models can differentiate additive vs. synergistic effects. Report 95% confidence intervals for CI values .
Q. How should conflicting results in oxidative stress assays (e.g., ROS scavenging vs. pro-oxidant effects) be reconciled?
Properties
Molecular Formula |
C26H28O12 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(3R,3aR,6R,6aS)-6-(1,3-benzodioxol-5-yl)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C26H28O12/c1-32-16-6-12(3-5-15(16)36-26-22(30)21(29)20(28)18(8-27)37-26)24-19-13(9-33-24)23(38-25(19)31)11-2-4-14-17(7-11)35-10-34-14/h2-7,13,18-24,26-30H,8-10H2,1H3/t13-,18-,19-,20-,21+,22-,23+,24+,26-/m1/s1 |
InChI Key |
HMBAEDHCQQWOCW-KVDZAEMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
styraxlignolide B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.